

# Spectroscopic Profile of Butyl Levulinate: A Technical Guide

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## Compound of Interest

Compound Name: *Butyl levulinate*

Cat. No.: *B1584551*

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## Introduction

**Butyl levulinate** (C<sub>9</sub>H<sub>16</sub>O<sub>3</sub>), the butyl ester of levulinic acid, is a bio-based compound of significant interest in the fields of renewable chemicals, biofuels, and fragrance industries. Its versatile applications necessitate a thorough understanding of its chemical structure and purity, which is primarily achieved through spectroscopic analysis. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of **butyl levulinate**, complete with experimental protocols and visual representations of key analytical concepts. This document is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed reference for the spectroscopic characterization of this compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For **butyl levulinate**, both <sup>1</sup>H (proton) and <sup>13</sup>C NMR are essential for structural confirmation and purity assessment.

### <sup>1</sup>H NMR Data

The <sup>1</sup>H NMR spectrum of **butyl levulinate** exhibits distinct signals corresponding to the different proton environments within the molecule. The data presented here was acquired in deuterated chloroform (CDCl<sub>3</sub>).

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Butyl Levulinate** in  $\text{CDCl}_3$ 

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
4.08	t	6.6	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
2.75	t	6.4	2H	-CO-CH <sub>2</sub> -CH <sub>2</sub> -CO-
2.57	t	6.6	2H	-CH <sub>2</sub> -CH <sub>2</sub> -CO-O-
2.19	s	-	3H	-CO-CH <sub>3</sub>
1.60	m	-	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
1.37	m	-	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
0.93	t	7.4	3H	-CH <sub>2</sub> -CH <sub>3</sub>

s = singlet, t = triplet, m = multiplet

## $^{13}\text{C}$ NMR Data

The  $^{13}\text{C}$  NMR spectrum provides information on the carbon skeleton of **butyl levulinate**. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Butyl Levulinate** in  $\text{CDCl}_3$

Chemical Shift ( $\delta$ ) ppm	Assignment
206.8	C=O (ketone)
172.8	C=O (ester)
64.5	-O-CH <sub>2</sub> -
37.9	-CO-CH <sub>2</sub> -
30.6	-O-CH <sub>2</sub> -CH <sub>2</sub> -
29.8	-CO-CH <sub>3</sub>
27.9	-CH <sub>2</sub> -CO-O-
19.2	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
13.7	-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **butyl levulinate**, typically run as a neat liquid, shows characteristic absorption bands for its ester and ketone functionalities.

Table 3: FT-IR Spectroscopic Data for **Butyl Levulinate**

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
~2960	Strong	C-H stretch (alkane)
~1735	Strong	C=O stretch (ester)
~1715	Strong	C=O stretch (ketone)
~1170	Strong	C-O stretch (ester)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **butyl levulinate**, electron ionization (EI) is a common technique used.

Table 4: Mass Spectrometry Data (EI) for **Butyl Levulinate**

m/z	Relative Intensity (%)	Proposed Fragment
172	Low	$[M]^+$ (Molecular Ion)
99	High	$[\text{CH}_3\text{COCH}_2\text{CH}_2\text{CO}]^+$
74	Moderate	$[\text{C}_4\text{H}_9\text{O}]^+$
57	Moderate	$[\text{C}_4\text{H}_9]^+$
43	Very High	$[\text{CH}_3\text{CO}]^+$

## Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following are generalized protocols for the techniques discussed.

### NMR Spectroscopy (Liquid Sample)

- **Sample Preparation:** Dissolve approximately 10-20 mg of **butyl levulinate** in about 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) in a clean, dry NMR tube. Ensure the solution is homogeneous.
- **Instrumentation:** The data is acquired on a standard NMR spectrometer (e.g., 300 or 400 MHz).
- **Acquisition:**
  - The instrument is locked onto the deuterium signal of the solvent.
  - The magnetic field is shimmed to optimize homogeneity.
  - For  $^1\text{H}$  NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

- For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.
- Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

## FT-IR Spectroscopy (Neat Liquid)

- Sample Preparation: A drop of neat (undiluted) **butyl levulinate** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.
- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used for analysis.
- Acquisition:
  - A background spectrum of the clean salt plates is collected first.
  - The sample is then placed in the instrument's sample holder.
  - The sample spectrum is recorded over a standard wavenumber range (e.g., 4000-400  $\text{cm}^{-1}$ ).
- Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

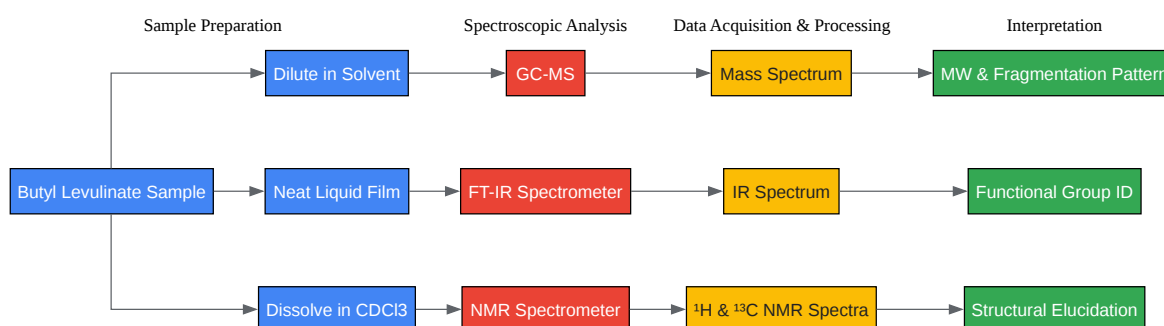
## Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of **butyl levulinate** is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.
- Acquisition:
  - A small volume of the prepared sample is injected into the GC inlet, where it is vaporized.

- The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column, which separates the components of the sample.
- As **butyl levulinate** elutes from the column, it enters the mass spectrometer's ion source.
- In the ion source, molecules are bombarded with electrons (typically at 70 eV), causing ionization and fragmentation.
- The resulting ions are separated by their mass-to-charge ratio ( $m/z$ ) and detected.
- Processing: The data system generates a mass spectrum, which is a plot of ion abundance versus  $m/z$ .

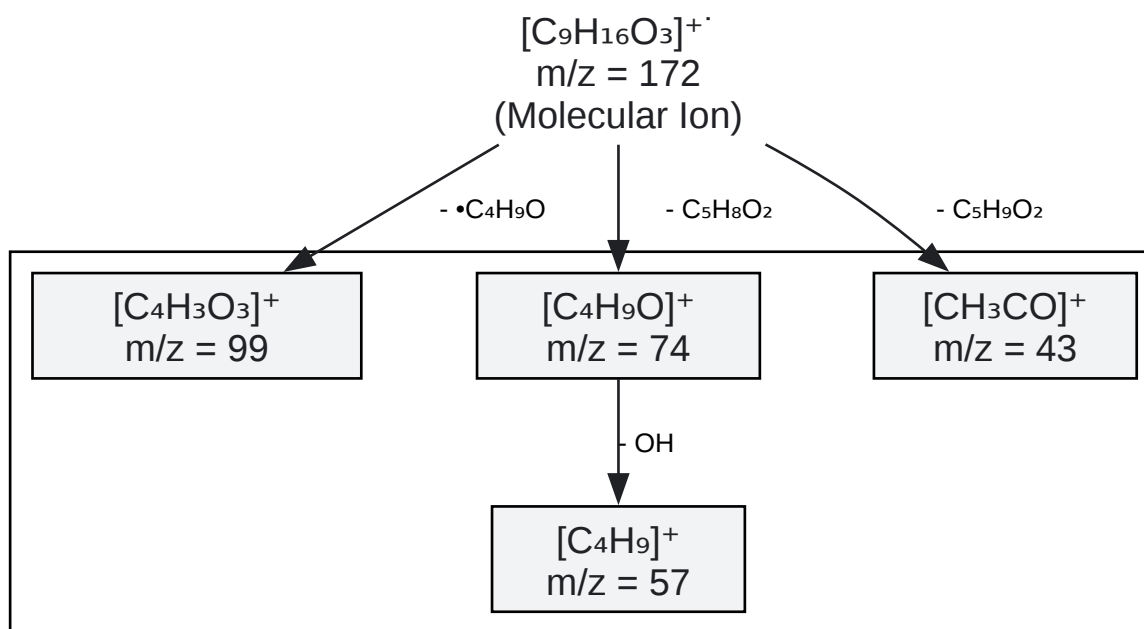
## Visualizations

Diagrams are provided to illustrate key workflows and relationships in the spectroscopic analysis of **butyl levulinate**.



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Caption: Workflow for the spectroscopic analysis of **butyl levulinate**.



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Caption: Proposed mass spectrometry fragmentation of **butyl levulinate**.

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